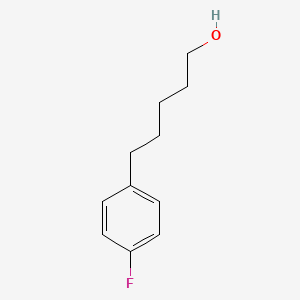

5-(4-Fluorophenyl)pentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15FO |

|---|---|

Molecular Weight |

182.23 g/mol |

IUPAC Name |

5-(4-fluorophenyl)pentan-1-ol |

InChI |

InChI=1S/C11H15FO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1-4,9H2 |

InChI Key |

BXMRJRLFWHSUIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCO)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Fluorophenyl Pentan 1 Ol

Established Synthetic Routes

Established synthetic strategies are broadly categorized into two main approaches: the reduction of a pre-existing C5 carboxylic acid attached to the fluorophenyl ring and the construction of the aryl-alkyl bond on a fluorobenzene (B45895) scaffold followed by functional group manipulation.

A direct and common method for preparing 5-(4-fluorophenyl)pentan-1-ol is through the reduction of 5-(4-fluorophenyl)pentanoic acid or its more reactive derivatives, such as esters. This approach leverages the readily available carboxylic acid precursor.

Complex metal hydrides are powerful reducing agents capable of converting carboxylic acids and their esters to primary alcohols. libretexts.org Lithium aluminum hydride (LiAlH₄) is a highly reactive and effective reagent for this transformation. libretexts.orgdavuniversity.org The reaction involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the carbonyl carbon of the carboxylic acid. youtube.com Due to its high reactivity, LiAlH₄ reacts violently with protic solvents like water and alcohols, necessitating the use of anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The reaction typically proceeds to completion, yielding an aluminum alkoxide intermediate, which is subsequently hydrolyzed in a separate acidic workup step to liberate the final alcohol product. organicchemistrytutor.com

Alternatively, borane (B79455) complexes, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex, offer a milder and more selective option for the reduction of carboxylic acids. youtube.com Borane is particularly effective for reducing carboxylic acids in the presence of other reducible functional groups like esters or amides, which it reacts with more slowly. youtube.com The reaction with borane proceeds through an acyloxyborane intermediate, which is then further reduced to the primary alcohol.

| Reducing Agent | Substrate | Typical Solvent | Key Conditions | Product |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 5-(4-Fluorophenyl)pentanoic Acid | Anhydrous THF or Diethyl Ether | Reaction followed by aqueous acid workup | This compound |

| Borane-dimethyl sulfide (BMS) | 5-(4-Fluorophenyl)pentanoic Acid | Tetrahydrofuran (THF) | Typically performed at room temperature or with gentle heating | This compound |

Catalytic hydrogenation presents an alternative reduction method, often considered "greener" as it avoids the use of stoichiometric metal hydride reagents. This process involves reacting the substrate, such as an ester derivative of 5-(4-fluorophenyl)pentanoic acid, with high-pressure hydrogen gas in the presence of a metal catalyst.

The direct hydrogenation of carboxylic acids to alcohols is challenging and requires harsh conditions and specialized catalysts. However, converting the carboxylic acid to an ester (e.g., the methyl or ethyl ester) facilitates the reduction. Catalysts based on ruthenium (Ru) or copper chromite are commonly employed for the hydrogenation of esters to alcohols. The reaction requires high temperatures and pressures to achieve efficient conversion. This industrial-scale method is valued for its cost-effectiveness and atomic economy, despite the initial investment in high-pressure equipment.

| Catalyst | Substrate | Hydrogen Source | Typical Conditions | Product |

|---|---|---|---|---|

| Ruthenium-based (e.g., Ru/C) | Ethyl 5-(4-fluorophenyl)pentanoate | H₂ Gas | High pressure (e.g., >100 atm), High temperature (e.g., >150 °C) | This compound |

| Copper Chromite | Ethyl 5-(4-fluorophenyl)pentanoate | H₂ Gas | Very high pressure and temperature | This compound |

This synthetic approach builds the desired molecule by first creating a carbon-carbon bond with the fluorobenzene ring, followed by subsequent reduction steps.

The Friedel-Crafts acylation is a classic method for forming a carbon-carbon bond between an aromatic ring and an acyl group. researchgate.net In this pathway, fluorobenzene can be acylated using glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction typically yields 4-(4-fluorobenzoyl)butanoic acid. The regioselectivity is directed by the fluorine atom, which is an ortho-, para-director, with the para-product being sterically favored.

The resulting keto-acid contains two carbonyl groups (a ketone and a carboxylic acid) that must be reduced to furnish this compound. This can be achieved in a single step using a powerful reducing agent like LiAlH₄, which will reduce both functional groups simultaneously. Alternatively, a two-step reduction can be performed. A Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction would first reduce the ketone to a methylene (B1212753) group, yielding 5-(4-fluorophenyl)pentanoic acid. This intermediate can then be reduced to the target alcohol using the hydride-based methods described previously (Section 2.1.1.1).

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Fluorobenzene, Glutaric anhydride, AlCl₃ | 4-(4-Fluorobenzoyl)butanoic acid |

| 2a | Combined Reduction | LiAlH₄ followed by workup | This compound |

| 2b | Ketone Reduction (e.g., Wolff-Kishner) | H₂NNH₂, KOH | 5-(4-Fluorophenyl)pentanoic acid |

| 3b | Carboxylic Acid Reduction | LiAlH₄ or BMS | This compound |

Modern synthetic chemistry widely employs transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. fiveable.mefiveable.me The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, is a powerful tool for creating aryl-aryl or aryl-alkyl bonds. libretexts.org

A plausible, though less direct, route to this compound using this methodology would involve coupling a suitable fluorophenyl-containing metallic or boronic acid reagent with a five-carbon electrophile that already contains a protected alcohol functionality. For instance, 4-fluorophenylboronic acid could be coupled with a 5-halopentan-1-ol derivative (where the alcohol is protected, e.g., as a silyl (B83357) ether) under palladium catalysis. A subsequent deprotection step would then reveal the desired alcohol. While multi-step, this approach offers significant flexibility and functional group tolerance, making it valuable for the synthesis of complex analogues. pressbooks.pubacs.org

| Coupling Partners | Catalyst System | Key Steps | Product |

|---|---|---|---|

| 4-Fluorophenylboronic acid + 1-Bromo-5-(tert-butyldimethylsilyloxy)pentane | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1. Suzuki Coupling 2. Deprotection (e.g., TBAF) | This compound |

| (4-Fluorophenyl)zinc chloride + 1-Iodo-5-(tetrahydro-2H-pyran-2-yloxy)pentane | PdCl₂(dppf) | 1. Negishi Coupling 2. Deprotection (e.g., aq. HCl) | This compound |

Functional Group Interconversions on Fluorobenzene Scaffolds

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have provided sophisticated methods for the preparation of complex molecules like this compound and its chiral analogues. These approaches often focus on achieving high levels of stereoselectivity and atom economy.

Asymmetric Synthesis Considerations (e.g., for chiral analogues)

The synthesis of chiral analogues of this compound, where the hydroxyl group is attached to a stereogenic center, necessitates the use of asymmetric synthesis. A prominent strategy involves the enantioselective reduction of a prochiral ketone precursor, such as 5-(4-fluorophenyl)pentan-2-one. This transformation can be effectively achieved using chiral catalysts.

One of the most successful methods for the asymmetric reduction of ketones is the use of oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. These catalysts, generated in situ from chiral amino alcohols and a borane source, can reduce prochiral ketones to their corresponding chiral secondary alcohols with high enantioselectivity. For the reduction of aryl ketones, these catalysts have demonstrated the ability to produce alcohols with high enantiomeric excess (ee) nih.gov.

Another powerful approach is transition metal-catalyzed asymmetric hydrogenation. Chiral ruthenium, rhodium, and iridium complexes bearing chiral ligands are widely used for the hydrogenation of ketones to chiral alcohols wikipedia.org. For instance, iridium complexes with chiral P,N,O-type ligands have shown excellent enantioselectivities (up to >99% ee) in the asymmetric hydrogenation of simple alkyl-aryl ketones korea.ac.kr. The choice of a specific catalyst and reaction conditions is crucial for achieving high stereoselectivity.

Dynamic kinetic resolution (DKR) represents another sophisticated strategy. This method combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed for the acylation of one enantiomer of a racemic alcohol. In combination with a suitable racemization catalyst, such as a ruthenium complex, DKR can be a highly efficient method for producing enantiopure chiral alcohols researchgate.netacs.org.

| Asymmetric Synthesis Approach | Catalyst/Reagent | Key Features | Potential Application for Chiral Analogues |

| Asymmetric Ketone Reduction | Chiral Oxazaborolidines (CBS catalysts) | High enantioselectivity for a broad range of ketones. | Reduction of a prochiral 4-fluorophenyl-substituted pentanone derivative. |

| Asymmetric Hydrogenation | Chiral Ru, Rh, Ir complexes | High turnover numbers and enantioselectivities. | Hydrogenation of a suitable ketone precursor to the chiral alcohol. |

| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., CALB) and a racemization catalyst (e.g., Ru complex) | Converts a racemate into a single enantiomer in high yield. | Resolution of a racemic precursor of a chiral analogue of this compound. |

Biocatalytic Transformations for Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. Enzymes, particularly reductases, can catalyze the reduction of ketones to alcohols with exceptional enantioselectivity under mild reaction conditions nih.govnih.gov.

The use of whole-cell biocatalysts is often preferred for practical applications as it avoids the need for enzyme purification and allows for in-situ cofactor regeneration nih.govmdpi.com. Various microorganisms have been identified that possess reductases capable of reducing aryl ketones with high stereoselectivity. For instance, strains of Acetobacter pasteurianus have been shown to effectively catalyze the anti-Prelog asymmetric reduction of prochiral ketones, yielding the corresponding (R)-alcohols with excellent enantiomeric excess nih.gov. The biocatalytic reduction of a suitable 4-fluorophenyl ketone precursor could thus provide a direct route to a chiral analogue of this compound.

Lipases are another class of enzymes widely used in biocatalysis, primarily for the kinetic resolution of racemic alcohols jocpr.com. In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. Lipases such as Candida antarctica lipase B (CALB) are known for their high enantioselectivity in the resolution of a variety of secondary alcohols, including those with aromatic substituents researchgate.netjocpr.commdpi.com. This approach could be applied to a racemic mixture of a chiral analogue of this compound to obtain the enantiomerically pure forms. Recent research has also explored the enzymatic synthesis of fluorinated compounds, highlighting the potential of enzymes like lipases and reductases in handling fluorinated substrates korea.ac.krbeilstein-journals.orgchemrxiv.org.

| Biocatalytic Method | Enzyme Type | Transformation | Advantages |

| Asymmetric Ketone Reduction | Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Prochiral ketone to chiral alcohol | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Kinetic Resolution | Lipases | Racemic alcohol to enantiomerically enriched alcohol and ester | High enantioselectivity, broad substrate scope. |

Multi-component Reactions yielding related structures

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste nih.govnih.gov. While a direct MCR for the synthesis of this compound is not prominently described, MCRs can be employed to generate highly functionalized structures that could serve as precursors or analogues.

For instance, imine-initiated MCRs, such as the Strecker or Mannich reactions, can be used to introduce amino and other functional groups into a carbon skeleton nih.gov. It is conceivable that a multi-component strategy could be designed to assemble a precursor containing the 4-fluorophenyl group and a five-carbon chain, which could then be converted to the target alcohol.

Domino reactions, which are a subset of MCRs where subsequent reactions occur without the need for additional reagents or catalyst changes, offer another elegant approach to building molecular complexity nih.govnih.govfau.euresearchgate.net. A domino reaction could potentially be designed to form the carbon skeleton and introduce the necessary functional groups in a single, efficient process. Research into MCRs for the synthesis of functionalized pyrroles and other heterocycles demonstrates the versatility of these reactions in creating complex molecular architectures from simple starting materials rsc.orgmdpi.com.

Optimization of Reaction Conditions and Yield

The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing the yield and purity of this compound.

Solvent Systems and Catalysts

The choice of solvent can significantly influence the outcome of a reaction. For Grignard reactions, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent reddit.com. The use of THF is often preferred due to its higher solvating power, which can lead to better yields reddit.com. In catalytic hydrogenations, the choice of solvent can affect catalyst activity and selectivity. For the hydrogenation of aromatic rings, a variety of solvents can be used, with the choice often depending on the specific catalyst and substrate rsc.org.

The catalyst is a critical component in many synthetic transformations. For the reduction of a carbonyl group, common catalysts include noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh) on a carbon support (e.g., Pd/C) mdpi.com. For asymmetric hydrogenations, the choice of both the metal and the chiral ligand is paramount for achieving high enantioselectivity wikipedia.org. In Grignard reactions, while not catalytic in the traditional sense, the purity and activation of the magnesium metal are crucial for the successful formation of the organometallic reagent reddit.com.

Temperature and Pressure Regimes

Temperature is a key parameter that controls reaction rates and can influence selectivity. Grignard reactions are often initiated at room temperature and may require cooling to control the exothermic nature of the reaction dtu.dk. In a study on the Grignard addition of 4-fluorophenylmagnesium bromide to an ester, cryogenic temperatures (-40 °C) were found to be essential for achieving monoaddition and preventing the formation of tertiary alcohol byproducts dtu.dkacs.org.

Pressure is a critical factor in catalytic hydrogenation reactions. The hydrogenation of aromatic rings typically requires high pressures of hydrogen gas to overcome the aromatic stability researchgate.netresearchgate.netresearchgate.net. For instance, the hydrogenation of fluorobenzene to fluorocyclohexane (B1294287) can be achieved using a rhodium on alumina (B75360) catalyst under 1 atm of hydrogen, but complete saturation of aromatic rings often requires more forcing conditions researchgate.netnih.gov. The optimization of temperature and pressure is a trade-off between achieving a reasonable reaction rate and avoiding undesirable side reactions or catalyst deactivation.

| Reaction Parameter | Influence on Synthesis | Example Considerations |

| Solvent | Affects solubility of reactants, stability of intermediates, and catalyst activity. | Ethereal solvents (THF, diethyl ether) for Grignard reactions. Choice of polar or non-polar solvents for catalytic hydrogenations. |

| Catalyst | Determines reaction pathway, rate, and selectivity (including stereoselectivity). | Magnesium for Grignard reagent formation. Pd/C, PtO₂, or Rh/C for hydrogenation. Chiral catalysts for asymmetric synthesis. |

| Temperature | Influences reaction rate and can affect selectivity and byproduct formation. | Cryogenic temperatures for selective Grignard additions. Elevated temperatures for aromatic hydrogenation. |

| Pressure | Primarily relevant for gas-phase reactions like hydrogenation. | High pressure of H₂ is often required for the reduction of aromatic rings. |

Isolation and Purification Techniques (e.g., Column Chromatography)

Following the synthesis of this compound, the crude reaction mixture typically contains the desired product along with unreacted starting materials, catalysts, and various byproducts. Therefore, a robust purification strategy is essential to isolate the target compound with a high degree of purity. The selection of an appropriate purification technique is contingent upon the physical properties of the compound and the nature of the impurities. For aryl-alcohols like this compound, column chromatography is a widely employed and effective method. khanacademy.orgyoutube.com

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. khanacademy.org Molecules with stronger interactions with the stationary phase travel more slowly, whereas compounds with weaker interactions are eluted more quickly with the mobile phase, thus enabling separation. youtube.com

Column Chromatography Protocol:

The purification of compounds structurally similar to this compound, such as other aryl-alcohols or related phenyl-containing molecules, is frequently accomplished using silica (B1680970) gel as the stationary phase. bris.ac.ukrsc.orgsemanticscholar.org The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) (EtOAc) or diethyl ether. rsc.orgresearchgate.netrsc.org

The process generally involves these steps:

Selection of Solvent System: Thin-Layer Chromatography (TLC) is first used to determine the optimal solvent system that provides the best separation between the target compound and impurities.

Column Packing: A glass column is packed with a slurry of the stationary phase (e.g., silica gel) in the non-polar component of the mobile phase.

Sample Loading: The crude product is concentrated and loaded onto the top of the silica gel column.

Elution and Fraction Collection: The mobile phase is passed through the column, and the eluate is collected in sequential fractions. For aryl-alcohols, a gradient elution might be used, starting with a low-polarity solvent system and gradually increasing the polarity to elute the more strongly adsorbed compounds. reddit.com

Analysis: The composition of each fraction is monitored by TLC. Fractions containing the pure this compound are identified and combined.

Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to yield the purified product. bris.ac.ukrsc.org

The specific conditions for column chromatography, such as the exact ratio of solvents in the mobile phase, are determined empirically for each synthesis to achieve optimal separation. For compounds of similar polarity, specific elution systems have been documented. For example, the purification of a related ketone intermediate was achieved using a 4:1 mixture of petroleum ether and ethyl acetate. google.com The purification of various aryl-alcohols and related structures has been successfully carried out using similar solvent systems on silica gel. bris.ac.uksemanticscholar.orgrsc.org

Table 1: Typical Column Chromatography Conditions for Purification of Related Aryl Compounds

| Stationary Phase | Mobile Phase (Eluent) | Compound Type Purified |

| Silica Gel | Petroleum Ether / Ethyl Acetate (4:1) | Aryl Ketone google.com |

| Silica Gel | n-Hexane / Ethyl Acetate (95:5) | Boronic Ester bris.ac.uk |

| Silica Gel | Hexane / Ethyl Acetate (80:20) | Propargylic Aminoalcohol rsc.org |

| Silica Gel | Ethyl Acetate / Petroleum Ether (1:9) | 2-(2-bromophenyl)ethan-1-ol semanticscholar.org |

| Silica Gel | Petroleum Ether / Ethyl Acetate (98:2 to 97:3) | Benzoate Ester rsc.org |

In addition to traditional silica gel chromatography, specialized stationary phases can be utilized. For instance, columns with a FluoroPhenyl stationary phase are designed for separating fluorinated aromatic compounds and can be operated in both reversed-phase and HILIC (Hydrophilic Interaction Liquid Chromatography) modes, offering enhanced selectivity for such molecules. restek.com These columns are particularly effective for achieving high-purity separations amenable to LC-MS analysis. restek.com

Following chromatographic purification, the purity of the isolated this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Reaction Mechanisms and Chemical Transformations Involving 5 4 Fluorophenyl Pentan 1 Ol

Reactivity of the Primary Alcohol Functionality

The terminal hydroxyl (-OH) group is the most reactive site on the aliphatic chain, readily participating in reactions typical of primary alcohols, such as esterification, oxidation, and dehydration.

Esterification Reactions and Derivatives

The primary alcohol group of 5-(4-fluorophenyl)pentan-1-ol can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form esters. chemguide.co.uk These esterification reactions are typically catalyzed by a strong acid, such as concentrated sulfuric acid, when reacting with a carboxylic acid. weebly.com The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule. weebly.com The use of more reactive derivatives like acyl chlorides results in a vigorous reaction at room temperature, producing the ester and hydrogen chloride gas. chemguide.co.uk

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ethanoic Acid | 5-(4-Fluorophenyl)pentyl ethanoate | Fischer Esterification |

| This compound | Ethanoyl Chloride | 5-(4-Fluorophenyl)pentyl ethanoate | Acylation |

| This compound | Ethanoic Anhydride (B1165640) | 5-(4-Fluorophenyl)pentyl ethanoate | Acylation |

Oxidation Reactions leading to Aldehydes or Carboxylic Acids

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. chemguide.co.uksavemyexams.com

Partial oxidation to the corresponding aldehyde, 5-(4-fluorophenyl)pentanal, can be achieved using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC). libretexts.org To prevent further oxidation to the carboxylic acid, the aldehyde product, which typically has a lower boiling point than the parent alcohol, can be distilled off as it forms. chemguide.co.uksavemyexams.com Another modern reagent that accomplishes this transformation under nonacidic conditions is Dess-Martin periodinane (DMP). libretexts.org

Complete oxidation to the carboxylic acid, 5-(4-fluorophenyl)pentanoic acid, occurs when using strong oxidizing agents, such as potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) in the presence of an acid like dilute sulfuric acid (H₂SO₄). chemguide.co.ukdocbrown.info The reaction is usually performed under reflux to ensure the reaction goes to completion, converting the initially formed aldehyde into the carboxylic acid. chemguide.co.uk During this reaction, the orange color of the dichromate(VI) ions is reduced to the green color of chromium(III) ions, providing a visual indication of the oxidation process. chemguide.co.uksavemyexams.com

Table 2: Oxidation Products of this compound

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | 5-(4-Fluorophenyl)pentanal | Aldehyde |

| This compound | K₂Cr₂O₇ / H₂SO₄ (reflux) | 5-(4-Fluorophenyl)pentanoic Acid | Carboxylic Acid |

Dehydration Pathways to Alkenes

The elimination of a water molecule from this compound, a reaction known as dehydration, yields an alkene. This transformation is typically achieved by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric(V) acid. chemguide.co.uklibretexts.org The mechanism for the dehydration of a primary alcohol like this generally proceeds via an E2 pathway. libretexts.org The process involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from the adjacent carbon by a base (such as the conjugate base of the acid catalyst), leading to the formation of a double bond. libretexts.orgtsfx.edu.au The product of this reaction would be 1-fluoro-4-(pent-4-en-1-yl)benzene.

Table 3: Dehydration of this compound

| Reactant | Catalyst | Product | Reaction Type |

| This compound | Concentrated H₂SO₄ or H₃PO₄ (heat) | 1-Fluoro-4-(pent-4-en-1-yl)benzene | Dehydration (Elimination) |

Transformations Involving the Fluorophenyl Moiety

The 4-fluorophenyl group also possesses sites for chemical modification, although the conditions required are often more specific than for the alcohol functionality.

Aromatic Substitution Reactions (e.g., electrophilic, nucleophilic)

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is influenced by the two substituents: the fluorine atom and the C5-alkanol chain.

Electrophilic Aromatic Substitution : The fluorine atom is a deactivating substituent due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. researchgate.net The long alkyl chain is a weak activating group and is also an ortho, para-director. Since the para position is already occupied by the fluorine atom, electrophilic attack will be directed to the positions ortho to the alkyl chain (positions 3 and 5). The fluorine's directing effect reinforces this. Therefore, reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield 3-substituted derivatives. masterorganicchemistry.com

Nucleophilic Aromatic Substitution : The fluorine atom, being highly electronegative, makes the aromatic ring electron-deficient. This can make the ring susceptible to nucleophilic aromatic substitution (SNAr), where the fluorine atom acts as a leaving group. cas.cn However, this reaction typically requires very strong nucleophiles and often harsh conditions (high temperature and pressure) unless there are additional, strong electron-withdrawing groups (ortho or para to the fluorine) to stabilize the intermediate Meisenheimer complex. researchgate.net

Modifications and Derivatizations of the Phenyl Ring

Beyond standard substitution reactions, the fluorophenyl ring can be modified in other ways, particularly in the context of synthesizing more complex molecules for materials science or medicinal chemistry.

One modern approach in drug design involves the use of saturated C(sp³)-rich bioisosteres to replace phenyl rings, which can improve properties like solubility and metabolic stability. nih.gov For instance, a 4-fluorophenyl group in a drug candidate might be replaced with a bicyclo[1.1.1]pentane (BCP) skeleton to achieve better physicochemical properties. nih.gov

Furthermore, the C-F bond, while generally strong, can participate in various transition-metal-catalyzed cross-coupling reactions, although this is less common than with bromo- or iodo-aromatics. Derivatization can also occur via reactions on other parts of a larger molecule that contains the this compound scaffold. For example, related fluorophenyl-containing structures are used as building blocks in the synthesis of complex heterocyclic compounds. nih.gov

Tandem and Cascade Reactions Utilizing the Compound

Currently, there is a lack of specific research detailing the application of this compound as a principal reactant in tandem or cascade reactions. Such reactions, which involve multiple bond-forming events in a single synthetic operation, are of great interest for their efficiency and atom economy. While the structural motifs within this compound, namely the fluorophenyl group and the primary alcohol, are common participants in a variety of cascade processes, specific examples originating from this particular compound are not readily found in the literature.

Mechanistic Studies on Reaction Pathways (e.g., computational insights)

Similarly, dedicated mechanistic studies, including computational analyses, that focus specifically on the reaction pathways of this compound are not available in the current body of scientific literature. Mechanistic investigations are crucial for understanding the underlying principles of a chemical transformation, including the identification of transition states, intermediates, and the electronic factors that govern the reaction's outcome. While general principles of reactions involving alcohols and aromatic compounds are well-established, specific computational insights into the cyclization, oxidation, or other transformations of this compound have not been a subject of published research.

Computational and Theoretical Investigations of 5 4 Fluorophenyl Pentan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, providing deep insights into molecular structure and reactivity based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net DFT calculations could provide a wealth of information about the geometry, stability, and reactivity of 5-(4-Fluorophenyl)pentan-1-ol. Typically, a functional like B3LYP is paired with a basis set such as 6-311++G(d,p) to perform these calculations. ajchem-a.comnih.gov

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. dergipark.org.tr For this compound, this would involve determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. Although experimental crystallographic data for this specific molecule are unavailable, the optimized geometry from DFT calculations would provide a reliable theoretical structure. iucr.orgresearchgate.net For instance, in related structures, DFT has been used to accurately predict these parameters, which often show good agreement with experimental X-ray diffraction data where available. science.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as no published data exists. Values are based on general parameters for similar functional groups.)

| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 Å |

| C-F | ~1.35 Å | |

| C-C (alkyl) | ~1.54 Å | |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| **Bond Angles (°) ** | C-C-C (aromatic) | ~120° |

| C-C-C (alkyl) | ~109.5° | |

| C-O-H | ~109° |

| Dihedral Angles (°) | C-C-C-C | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comscience.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. bohrium.com The electrophilicity index, derived from HOMO and LUMO energies, can also be calculated to quantify the molecule's ability to accept electrons. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is for demonstration purposes only, as specific calculations for this compound have not been published.)

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.5 to 6.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deproteopedia.org The MEP surface is colored according to the electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com For this compound, the MEP map would likely show a negative potential around the highly electronegative fluorine and oxygen atoms, making these the primary sites for electrophilic interaction. dergipark.org.trresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic interaction. ajchem-a.com

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com By calculating the harmonic vibrational frequencies using DFT, one can assign the various vibrational modes (stretching, bending, etc.) to the peaks observed in experimental spectra. ripublication.com For this compound, this analysis would help to identify characteristic frequencies for key functional groups, such as the O-H stretch, C-O stretch, C-F stretch, and aromatic C-H vibrations. acs.org Although experimental spectra are not available for comparison, the calculated frequencies, often scaled by a factor to correct for anharmonicity and basis set limitations, provide a powerful predictive tool. ripublication.com

Table 3: Predicted Characteristic Vibrational Frequencies (Note: This is a generalized prediction as specific data for this molecule is unavailable.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Alcohol | ~3300-3500 |

| C-H stretch (aromatic) | Phenyl ring | ~3000-3100 |

| C-H stretch (aliphatic) | Pentyl chain | ~2850-2960 |

| C=C stretch | Phenyl ring | ~1450-1600 |

| C-F stretch | Fluorophenyl | ~1100-1250 |

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Molecular Modeling and Simulation

The flexibility of the five-carbon chain in this compound means the molecule can adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify these different conformers and determine their relative stabilities. A conformational DFT study would involve systematically rotating the molecule's key dihedral angles and calculating the energy at each step to map out the potential energy surface. mdpi.comresearchgate.net The resulting energy landscape would reveal the low-energy, stable conformers and the energy barriers that separate them.

For this compound, the primary sources of conformational flexibility are the rotations around the single bonds within the pentanol (B124592) chain and the bond connecting the chain to the fluorophenyl ring. Identifying the global minimum energy conformation is crucial, as it represents the most probable structure of the molecule under given conditions and is often the starting point for further reactivity and property predictions.

The key rotatable bonds that would be central to a conformational analysis are detailed in the following table.

| Bond | Description |

| C(ar)-C(1) | Rotation of the entire pentanol chain relative to the phenyl ring. |

| C(1)-C(2) | Rotation affecting the orientation of the phenyl ring and the rest of the alkyl chain. |

| C(2)-C(3) | Rotation in the middle of the flexible pentanol chain. |

| C(3)-C(4) | Rotation near the hydroxyl end of the pentanol chain. |

| C(4)-C(5) | Rotation affecting the orientation of the terminal hydroxyl group. |

| C(5)-O | Rotation of the hydroxyl proton, influencing hydrogen bonding capabilities. |

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD can reveal time-dependent properties, including transport phenomena, conformational changes, and interactions with surrounding molecules like solvents. mdpi.commdpi.com

While specific MD studies on this compound are not available, research on related fluorinated compounds demonstrates the utility of this technique. For instance, MD simulations have been performed on fluorocarbon surfactants and fluoropolymers to investigate their behavior at interfaces, their structural organization, and their interaction energies. mdpi.commdpi.comnih.gov Such simulations can calculate parameters like density distribution, radial distribution functions, and the formation of hydrogen bonds. mdpi.com For a molecule like this compound, MD simulations could predict its behavior in aqueous or organic solvents, its potential for self-aggregation, and its interactions with biological membranes or macromolecules.

Structure-Reactivity and Structure-Property Relationships

Structure-reactivity relationships aim to correlate a molecule's structure with its chemical behavior and physical properties. scribd.comlibretexts.org For this compound, the key structural features influencing its properties are the aromatic fluorophenyl group and the aliphatic alcohol chain.

The substitution of a hydrogen atom with fluorine on the phenyl ring has profound and well-studied effects on molecular reactivity. acs.org Fluorine's high electronegativity makes it a strong inductive electron-withdrawing group (σ-effect), while its lone pairs allow it to act as a weak π-donating group through resonance (mesomeric effect). nih.govrsc.org

This dual nature influences the reactivity of the aromatic ring. The strong inductive withdrawal generally deactivates the ring toward electrophilic aromatic substitution by increasing the activation energy barrier. rsc.org However, the fluorine atom's ability to stabilize intermediates can also play a role. rsc.org Furthermore, the introduction of fluorine can significantly alter a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, a strategy widely used in medicinal chemistry. researchgate.netnih.gov The C-F bond is very strong and the fluoride (B91410) ion is a poor leaving group, which means fluorinated compounds rarely act as alkylating agents. nih.gov

The following table summarizes the key impacts of fluorine substitution on reactivity.

| Effect | Description | Consequence for Reactivity |

| Inductive Effect | Fluorine's high electronegativity strongly withdraws electron density through the sigma bond network. nih.gov | Deactivates the aromatic ring towards electrophilic attack; increases the acidity of nearby protons. rsc.org |

| Mesomeric Effect | Lone pairs on fluorine can be donated into the aromatic π-system. nih.govrsc.org | Can direct incoming electrophiles to the ortho and para positions, although this effect is weaker than the inductive withdrawal. |

| Metabolic Stability | The C-F bond is strong and resistant to cleavage by metabolic enzymes. nih.gov | Enhances the molecule's resistance to oxidative metabolism, increasing its biological half-life. researchgate.net |

| Leaving Group Ability | The fluoride ion (F⁻) is a very poor leaving group. nih.gov | The fluorophenyl group is unlikely to participate in nucleophilic aromatic substitution reactions that require the expulsion of fluoride. |

The electronic properties of this compound are dominated by the electron-withdrawing nature of the 4-fluorophenyl group. This effect propagates through the molecule, influencing its two primary reaction centers: the aromatic ring and the terminal hydroxyl group.

Aromatic Ring: The fluorine atom pulls electron density from the π-system of the benzene (B151609) ring. nih.gov Computational studies on fluorinated aromatics using techniques like molecular electrostatic potential (MEP) mapping show that this withdrawal leads to a more positive electrostatic potential on the ring compared to non-fluorinated benzene. nih.gov This reduction in electron density makes the ring less nucleophilic and thus less reactive towards electrophiles.

Hydroxyl Group: The inductive effect of the fluorophenyl group extends through the pentyl chain, influencing the terminal -OH group. This electron withdrawal will decrease the electron density on the oxygen atom, making it a weaker Lewis base and a poorer hydrogen bond acceptor. Concurrently, the O-H bond becomes more polarized, increasing the acidity of the hydroxyl proton compared to an analogous non-fluorinated alkanol.

The following table details the electronic influence on the molecule's key reactive sites.

| Reaction Center | Electronic Influence of 4-Fluorophenyl Group | Predicted Impact on Reactivity |

| Aromatic Ring | Strong inductive electron withdrawal reduces π-electron density. nih.gov | Deactivated towards electrophilic substitution. The para position is blocked, so substitution would likely occur at the ortho positions. |

| Hydroxyl Oxygen | Inductive withdrawal through the alkyl chain reduces electron density on the oxygen atom. | Decreased nucleophilicity and basicity. Reduced strength as a hydrogen bond acceptor. |

| Hydroxyl Proton | Increased polarization of the O-H bond due to electron withdrawal. | Increased acidity (lower pKa) compared to pentan-1-ol. |

Advanced Analytical Characterization Techniques in Research on 5 4 Fluorophenyl Pentan 1 Ol

Spectroscopic Analysis

Spectroscopic methods provide fundamental insights into the molecular structure of 5-(4-Fluorophenyl)pentan-1-ol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms. The aliphatic portion of the molecule is expected to show distinct signals for the protons on the pentanol (B124592) chain. The hydroxyl (-OH) proton typically appears as a broad singlet. The presence of the 4-fluorophenyl group introduces a characteristic pattern in the aromatic region of the spectrum. Due to spin-spin coupling with the fluorine atom, the aromatic protons are expected to appear as a pair of doublets or multiplets, a more complex pattern than the single multiplet observed for the non-fluorinated analog, 5-phenylpentan-1-ol (B1222846). nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, separate signals are expected for each of the five carbons in the pentanol chain and for the carbons in the aromatic ring. The fluorine substituent significantly influences the chemical shifts of the aromatic carbons through C-F coupling. mdpi.com The carbon atom directly bonded to fluorine (C-F) exhibits a large coupling constant (¹JCF), while carbons two and three bonds away (ortho and meta carbons) show smaller coupling constants (²JCF and ³JCF, respectively). mdpi.com This coupling pattern is a definitive indicator of the fluorine's position on the phenyl ring.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive tool for characterization. huji.ac.ilbiophysics.org This technique provides a single, sharp signal for the fluorine atom in this compound. The chemical shift of this signal is highly sensitive to the fluorine's electronic environment, and its value is characteristic of a fluorine atom attached to an aromatic ring. ucsb.edu

Table 1: Predicted NMR Data for this compound

| Analysis | Nucleus | Predicted Chemical Shift (δ) / Pattern | Key Features |

|---|

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z). mdpi.com For this compound (C₁₁H₁₅FO), HR-MS can confirm the elemental formula by matching the experimentally measured exact mass to the theoretically calculated mass, providing unambiguous identification.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net This is useful for confirming the molecular weight of the parent compound.

The fragmentation pattern in mass spectrometry provides structural information. Upon ionization, the molecular ion of this compound can break apart into smaller, characteristic fragments. libretexts.org Key fragmentation pathways would involve the loss of water from the alcohol group and cleavage of the pentyl chain. The presence of the fluorine atom would be evident in fragments containing the aromatic ring, such as a fluorotropylium ion. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 182 | [C₁₁H₁₅FO]⁺ | Molecular Ion (M⁺) |

| 164 | [C₁₁H₁₃F]⁺ | Loss of H₂O |

| 109 | [C₆H₄F-CH₂]⁺ | Benzylic cleavage, formation of fluorotropylium ion |

| 96 | [C₆H₅F]⁺ | Fluorobenzene (B45895) cation |

These spectroscopic techniques probe the vibrational and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. masterorganicchemistry.com Key characteristic absorption bands include a broad peak for the O-H stretch of the alcohol group, sharp peaks for C-H stretching in the aliphatic chain and aromatic ring, C=C stretching within the phenyl ring, and a strong, distinctive band for the C-F bond. mdpi.comrsc.orgnist.gov

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The absorption of UV light is dominated by the fluorophenyl chromophore. The spectrum is expected to show characteristic absorption maxima (λmax) corresponding to π → π* electronic transitions within the benzene (B151609) ring. mdpi.comresearchgate.net

Table 3: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | O-H stretch (alcohol) | 3200-3500 (broad) |

| C-H stretch (aliphatic) | 2850-2960 | |

| C=C stretch (aromatic) | 1500-1610 | |

| C-F stretch | 1220-1240 mdpi.com | |

| UV-Visible | π → π* transition | ~260-270 nm |

X-ray Crystallography for Structural Elucidation of Derivatives

While this compound itself may not be readily crystallizable at room temperature, X-ray crystallography is a definitive technique for determining the three-dimensional structure of suitable solid derivatives. nih.gov By converting the alcohol into a crystalline derivative (e.g., an ester or a urethane), single-crystal X-ray diffraction can be used to precisely map the atomic positions.

This analysis provides unambiguous confirmation of the molecular connectivity and stereochemistry. Furthermore, it reveals detailed information about bond lengths, bond angles, and torsional angles. For derivatives of this compound, crystallographic studies can also elucidate intermolecular interactions, such as hydrogen bonding involving the functional group or π–π stacking interactions between the fluorophenyl rings in the crystal lattice. nih.gov

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for monitoring the progress of its synthesis. A typical analysis would employ a reversed-phase setup, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, often a mixture of water with acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the fluorophenyl group absorbs strongly. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis. mdpi.commdpi.com

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. For a semi-volatile compound like this compound, GC is an ideal method for quantitative and qualitative analysis. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin tube known as a column.

In the analysis of aromatic alcohols, the choice of the stationary phase is crucial. A mid-polarity column is often selected to achieve a balance of interactions with the polar hydroxyl group and the nonpolar phenyl ring. The presence of the electronegative fluorine atom on the phenyl ring can influence the compound's volatility and its interaction with the stationary phase, affecting its retention time.

Research on analogous compounds, such as fluorotelomer alcohols and other phenylalkanols, provides a framework for establishing analytical methods for this compound. restek.comnih.gov The flame ionization detector (FID) is commonly used for this type of analysis due to its high sensitivity to organic compounds. researchgate.net For more definitive identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides detailed structural information based on the mass-to-charge ratio of fragmented ions. nih.govresearchgate.netnih.gov In some cases, derivatization of the alcohol's hydroxyl group, for instance through silylation, may be employed to increase volatility and improve peak shape by reducing tailing.

A typical set of parameters for the GC analysis of this compound is outlined in the table below.

| Parameter | Value |

| Column | HP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | Approximately 12-15 minutes |

This interactive table presents a hypothetical but representative set of conditions for the GC analysis of this compound, based on standard methods for similar aromatic alcohols.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique widely used for identifying compounds, determining their purity, and monitoring the progress of a chemical reaction. silicycle.com It is a form of solid-liquid adsorption chromatography where the stationary phase is a thin layer of an adsorbent, such as silica (B1680970) gel, coated onto an inert backing like glass or aluminum. operachem.com The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action.

For a moderately polar compound like this compound, a polar stationary phase like silica gel is standard. operachem.com The separation is achieved based on the compound's affinity for the stationary phase versus the mobile phase. A mobile phase of intermediate polarity, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is used. mit.edu By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized to fall within an ideal range (typically 0.2-0.8) for good separation. mit.edu

Visualization of the separated spots on the TLC plate is necessary as most organic compounds are colorless. libretexts.org Due to the presence of the fluorophenyl group, this compound is UV-active and can be visualized as a dark spot under a UV lamp at 254 nm on a plate containing a fluorescent indicator. operachem.com Additionally, destructive visualization methods using chemical stains can be employed. Stains that react with alcohols, such as potassium permanganate (B83412) (which reacts with oxidizable groups) or p-anisaldehyde (which forms colored adducts with many functional groups including alcohols), are effective for this compound. libretexts.org

The following table summarizes a typical TLC protocol for analyzing this compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated on aluminum or glass plates |

| Mobile Phase (Eluent) | 30:70 Ethyl Acetate (B1210297) / Hexane (v/v) |

| Application | Spot a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) onto the baseline |

| Development | Place the plate in a sealed chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate |

| Visualization | 1. Non-destructive: View under UV light at 254 nm. 2. Destructive: Dip or spray with a potassium permanganate or p-anisaldehyde stain, followed by gentle heating. |

| Expected Rf Value | Approximately 0.4 - 0.5 |

This interactive table outlines a standard procedure for the TLC analysis of this compound, a technique crucial for rapid purity assessment and reaction monitoring. aga-analytical.com.plmdpi.commdpi.com

Applications of 5 4 Fluorophenyl Pentan 1 Ol As a Key Synthetic Intermediate

Precursor in the Synthesis of Pharmaceutical Agents

The primary application of 5-(4-Fluorophenyl)pentan-1-ol and its derivatives is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The 5-(4-fluorophenyl)pentanoyl backbone forms a critical part of the final structure of these drugs.

Synthesis of Ezetimibe and its Analogs

Ezetimibe is a lipid-lowering agent that functions by inhibiting the absorption of cholesterol from the intestine. The synthesis of Ezetimibe heavily relies on intermediates derived from the 5-(4-fluorophenyl)pentanoic acid structure. In several patented synthetic routes, 5-(4-fluorophenyl)-5-oxopentanoic acid is a key starting material.

The typical synthetic strategy involves the following key steps:

Activation and Chiral Auxiliary Attachment: 5-(4-Fluorophenyl)-5-oxopentanoic acid is first activated, often by converting it to an acid chloride or a mixed anhydride (B1165640). This activated species is then reacted with a chiral auxiliary, such as (S)-4-phenyloxazolidin-2-one, to form an acyloxazolidinone. This step is crucial for controlling the stereochemistry of the final product.

Stereoselective Reduction: The ketone group on the pentanoyl chain is then reduced stereoselectively. This reduction is often accomplished using a chiral reducing agent like a borane (B79455) complex with a CBS catalyst, yielding the desired (S)-hydroxyl configuration. The resulting compound is a key chiral intermediate, (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone.

Condensation and Cyclization: This chiral intermediate is subsequently condensed with an imine derivative. This condensation, followed by a cyclization step, leads to the formation of the characteristic β-lactam (azetidinone) ring of Ezetimibe.

Deprotection: The final step involves the removal of protecting groups to yield the Ezetimibe molecule.

This multi-step synthesis underscores the importance of the 5-(4-fluorophenyl)pentanoyl scaffold in constructing the core structure of Ezetimibe with the correct stereochemistry.

Table 1: Key Intermediates in Ezetimibe Synthesis Derived from 5-(4-Fluorophenyl)pentanoic Acid

| Intermediate Name | Role in Synthesis |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | Initial precursor molecule providing the core carbon and fluorophenyl backbone. |

| (4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidone | Product of coupling the precursor with a chiral auxiliary to guide stereoselective reactions. |

| (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | Key chiral intermediate formed after stereoselective reduction of the ketone. |

| Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate | A related intermediate used in alternative synthetic routes for Ezetimibe. |

Synthesis of Rosuvastatin Intermediates

A thorough review of the scientific and patent literature indicates that this compound is not a recognized intermediate in the synthesis of Rosuvastatin. The established synthetic routes for Rosuvastatin, a widely used statin for treating high cholesterol, are based on a different molecular framework. The synthesis of Rosuvastatin involves coupling a pyrimidine core, specifically a derivative like 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carbaldehyde, with a chiral side chain, such as tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, typically via a Wittig reaction. magtechjournal.comgoogleapis.com In Rosuvastatin, the 4-fluorophenyl group is directly attached to the pyrimidine ring system and is not part of a pentyl or pentanoyl chain.

Intermediates for Other Biologically Active Molecules

Beyond Ezetimibe, the 5-(4-fluorophenyl) moiety is a component of other biologically active molecules, where its derivatives serve as crucial synthetic precursors.

Atorvastatin Intermediate: A novel process has been developed for the synthesis of 5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-lH-pyrrole-3-carboxylic acid phenylamide. google.com This complex molecule is a valuable intermediate in the synthesis of Atorvastatin (Lipitor®), another leading HMG-CoA reductase inhibitor used to lower cholesterol. google.com This process is noted as being suitable for large-scale production. google.com

Anti-inflammatory and Analgesic Drugs: Researchers have utilized 5-(4-Fluorophenyl)-5-oxopentanoic acid in the development of anti-inflammatory and analgesic drugs. chemimpex.com Its structure is amenable to modifications that allow for effective interaction with biological targets relevant to pain and inflammation pathways. chemimpex.com

Pyrazole and Pyrazoline Derivatives: The 4-fluorophenyl group is a common feature in many synthesized pyrazole and pyrazoline derivatives that exhibit a wide range of biological activities. For instance, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized and showed potential as an anti-breast cancer agent by targeting the human estrogen receptor alpha (ERα). mdpi.comsemanticscholar.org Other pyrazoline derivatives containing the 5-(4-fluorophenyl) group have been investigated for antitumor, antibacterial, and anti-inflammatory activities. mdpi.com These are typically synthesized through the cyclization of chalcones, which can be prepared from 4-fluorobenzaldehyde, a closely related precursor.

Table 2: Examples of Other Biologically Active Molecules Synthesized from this compound Derivatives

| Target Molecule/Class | Precursor Derivative | Therapeutic Area/Potential Application |

| Atorvastatin Intermediate | 5-(4-Fluorophenyl) based pyrrole derivative | Anticholesterolemic (HMG-CoA Reductase Inhibitor) google.com |

| Pyrazole Derivatives | 4-Fluorobenzaldehyde / 4-Fluorophenyl Chalcones | Anti-cancer (e.g., breast cancer), antimicrobial, anti-inflammatory mdpi.commdpi.com |

| Anti-inflammatory Agents | 5-(4-Fluorophenyl)-5-oxopentanoic acid | Anti-inflammatory, Analgesic chemimpex.com |

Role in the Synthesis of Advanced Materials and Polymers

While fluorinated organic compounds are of significant interest in materials science for creating polymers with unique thermal and chemical stability, a review of the available literature does not indicate that this compound is currently utilized as a monomer or key intermediate in the synthesis of advanced materials or polymers. Research in this area appears to focus on other fluorinated building blocks or different classes of renewable precursors like furfural derivatives and pentane-1,2,5-triol. researchgate.netnih.gov

Derivatization for Probe Molecules in Chemical Biology

There are no specific, documented applications of this compound for the derivatization of probe molecules for use in chemical biology. The design of fluorescent probes is a highly active area of research, but studies tend to focus on established fluorophore scaffolds like rhodamines, bimanes, or naphthalimides. nih.govrsc.org However, it is noteworthy that some heterocyclic compounds derived from 4-fluorophenyl precursors, such as certain pyrazolines, have been reported to possess attractive fluorescent properties, including the ability to detect metal cations. mdpi.com This suggests a potential, though currently unexplored, avenue for the application of 5-(4-fluorophenyl) derived structures in the development of new chemical sensors or probes.

Industrial-Scale Synthesis and Process Optimization Considerations

The industrial significance of this compound is intrinsically linked to its role as a precursor to high-value pharmaceuticals like Ezetimibe and intermediates for Atorvastatin. google.com Consequently, the synthesis of its immediate precursor, 5-(4-Fluorophenyl)-5-oxopentanoic acid, is a process of considerable commercial importance.

The most common industrial method for preparing this keto-acid is the Friedel-Crafts acylation reaction. This process typically involves reacting fluorobenzene (B45895) with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is well-established and can be optimized for large-scale production by controlling parameters like solvent, temperature, and reaction time to maximize yield and purity while minimizing side reactions. The processes for converting these precursors into pharmaceutical intermediates have also been designed to be robust and amenable to large-scale synthesis, ensuring the economic viability of producing the final drug products. google.com

Research on Derivatives and Analogues of 5 4 Fluorophenyl Pentan 1 Ol

Structural Modifications and Their Synthetic Pathways

Alterations to the Alkyl Chain Length

The synthesis of analogues of 5-(4-Fluorophenyl)pentan-1-ol with different alkyl chain lengths has been explored to investigate the impact of this parameter on the molecule's properties.

One example of a shorter-chain analogue is 4-(4-Fluorophenyl)butan-1-ol . Its synthesis begins with the reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid. This reaction is carried out using a borane (B79455) tert-butylamine (B42293) complex in the presence of aluminum chloride (AlCl₃) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0°C nih.gov. The resulting alcohol is a direct structural analogue of the parent compound with a four-carbon chain instead of five.

| Compound Name | Structure | Synthetic Precursor | Reagents |

| 4-(4-Fluorophenyl)butan-1-ol | 4-(4-Fluorophenyl)-4-oxobutanoic acid | Borane tert-butylamine complex, AlCl₃ |

Variations in Fluorine Substitution Pattern on the Phenyl Ring

The position of the fluorine atom on the phenyl ring can significantly influence the electronic properties and biological activity of the molecule. Research into analogues with different fluorine substitution patterns provides valuable insights into these effects.

An example of an analogue with a different fluorine position is 4-(3-Fluorophenyl)butan-2-ol . The synthesis of this compound starts from 3-fluorophenylacetonitrile. This is reacted with methylmagnesium bromide to yield 4-(3-fluorophenyl)butan-2-one, which is then reduced using sodium borohydride (B1222165) to the final butan-2-ol product nih.gov. While this is a butanol derivative with the hydroxyl group at the second position, it illustrates a synthetic route to alter the fluorine position on the phenyl ring.

| Compound Name | Structure | Synthetic Precursor | Reagents |

| 4-(3-Fluorophenyl)butan-2-ol | 3-Fluorophenylacetonitrile | 1. CH₃MgBr, 2. NaBH₄ |

Introduction of Additional Functional Groups

The introduction of new functional groups to the this compound scaffold can lead to compounds with novel chemical and biological properties.

A notable example is the synthesis of 4-((4-fluorophenyl)amino)butan-1-ol , where the hydroxyl group is replaced by an amino group, which is then further substituted. The synthesis of this compound involves the reaction of 4-chlorobutan-1-ol with 4-fluoroaniline (B128567) in the presence of a base rsc.org. This demonstrates a method for incorporating a nitrogen-containing functional group into the alkyl chain.

| Compound Name | Structure | Synthetic Precursor | Reagents |

| 4-((4-fluorophenyl)amino)butan-1-ol | 4-chlorobutan-1-ol, 4-fluoroaniline | Base |

Structure-Activity Relationship (SAR) Studies for Related Compounds

While specific SAR studies on derivatives of this compound are not extensively documented, research on related compounds provides valuable insights. For instance, studies on tropane (B1204802) derivatives have explored the impact of bis(4-fluorophenyl)methoxy groups on their activity as dopamine (B1211576) transporter (DAT) inhibitors nih.gov. These studies highlight the importance of the 4-fluorophenyl moiety in ligand-receptor interactions. The fluorine atom, with its high electronegativity, can alter the electronic environment of the phenyl ring, influencing binding affinity and selectivity for biological targets nih.gov.

General principles from SAR studies of other fluorinated compounds suggest that the position of the fluorine substituent is critical. For example, in a series of 3-phenylcoumarin-based inhibitors, halogen substituents, including fluorine, were found to form halogen bonds with the target enzyme, influencing inhibitory activity rsc.org. The introduction of fluorine can also impact the metabolic stability of compounds nih.gov.

Synthetic Challenges and Strategies for Complex Derivatives

The synthesis of complex derivatives of this compound can present several challenges. One challenge is the selective functionalization of the alkyl chain without affecting the fluorophenyl group. Another is the stereoselective synthesis of chiral derivatives.

Strategies to overcome these challenges often involve multi-step synthetic routes. For example, the synthesis of complex molecules containing a 4-fluorophenyl group, such as in the preparation of an empagliflozin (B1684318) intermediate, involves the reduction of a carbonyl group to a methylene (B1212753) group using reagents like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) catalyzed by indium bromide nih.gov. The synthesis of fluorinated phenylalanines, while a different class of compounds, showcases advanced synthetic methods for introducing fluorine into aromatic rings, which could be adapted for the synthesis of 5-phenylpentan-1-ol (B1222846) derivatives with varied fluorine substitution patterns. These methods include electrophilic fluorination and nucleophilic aromatic substitution reactions.

Exploration of Novel Scaffolds incorporating the 4-Fluorophenylpentyl Moiety

The 4-fluorophenylpentyl moiety has been incorporated into various novel and more complex molecular scaffolds to explore new chemical space and biological activities.

For example, the 4-fluorophenyl group is a common feature in a variety of pharmacologically active compounds. It is found in pyridazinone derivatives that have been investigated for their anticancer and antiangiogenic properties nih.gov. In these compounds, the 2-(3-chloro-4-fluorophenyl) group is attached to the pyridazinone core.

Another example is the incorporation of a 4-fluorophenyl group into thiazole (B1198619) derivatives, which are being explored as potential anticancer agents mdpi.com. The 4-fluorophenyl group is also present in some 4-fluorophenylhydrazones that have been studied as potential COX-2 inhibitors researchgate.net.

These examples demonstrate the versatility of the 4-fluorophenyl moiety in medicinal chemistry and suggest that the 4-fluorophenylpentyl group could be a valuable building block for the design of new therapeutic agents.

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Methodologies

The chemical industry's shift towards sustainable practices necessitates the development of more environmentally benign methods for synthesizing key intermediates like 5-(4-Fluorophenyl)pentan-1-ol. Research in this area is focused on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

Key approaches include:

Biocatalytic Retrosynthesis: The integration of enzymes into synthetic pathways offers significant advantages, including high selectivity under mild reaction conditions. rsc.org For the synthesis of this compound, a potential biocatalytic route could involve the enzymatic reduction of a precursor ketone, 5-(4-fluorophenyl)pentan-2-one, or the hydrolysis of a corresponding ester. This approach can provide access to specific enantiomers, which is crucial for pharmaceutical applications. nih.gov

Catalytic Transfer Hydrogenation (CTH): As an alternative to traditional reduction methods that often rely on metal hydrides, CTH presents a safer and more sustainable option. nih.govrsc.org This method typically uses a stable hydrogen donor, such as formic acid or isopropanol, in conjunction with a metal catalyst. mdpi.com The synthesis of this compound could be achieved via CTH of 5-(4-fluorophenyl)pentanoic acid or its corresponding aldehyde, significantly reducing the environmental footprint of the reduction step.

Aqueous and Solvent-Free Synthesis: Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. researchgate.net Research into performing reactions in water, potentially using micellar catalysis to solubilize organic reactants, is a promising avenue. researchgate.net Developing a solvent-free catalytic reduction of a suitable precursor to this compound would represent a significant advancement in its sustainable production.

| Methodology | Potential Precursor | Key Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis | 5-(4-fluorophenyl)pentan-2-one | High stereoselectivity, mild conditions, reduced waste. | Screening for suitable reductases or hydrolases. |

| Catalytic Transfer Hydrogenation | 5-(4-fluorophenyl)pentanoic acid | Avoids hazardous hydrides, uses safer H-donors. nih.gov | Development of efficient and recyclable catalysts. |

| Aqueous Synthesis | Various | Eliminates organic solvents, improves safety. researchgate.net | Exploring micellar catalysis systems. |

Integration with Automated Synthesis and Flow Chemistry

The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than a batch-wise process, offer numerous advantages including enhanced safety, better process control, and improved scalability. nih.govacs.org The integration of this technology with automated systems is set to revolutionize the synthesis and screening of novel compounds. dtu.dkmit.edu

For this compound and its derivatives, this integration could manifest as:

Continuous Flow Synthesis: A multi-step synthesis of this compound could be designed in a continuous flow setup. This would allow for the safe handling of potentially hazardous intermediates and reagents while enabling precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity. nih.govrsc.org The synthesis of fluorinated organic compounds, in particular, can benefit from the safety enhancements provided by flow reactors. researchgate.net

Automated Library Generation: An automated flow synthesis platform could be employed to rapidly generate a library of derivatives based on the this compound scaffold. nih.govnih.gov By systematically varying reaction partners in a programmed sequence, hundreds of novel compounds could be synthesized and purified in a short period, accelerating the drug discovery process.

| Module | Function | Example Reaction | Key Benefit |

|---|---|---|---|

| 1: Activation | Conversion of the alcohol to a more reactive intermediate (e.g., tosylate). | This compound + TsCl | Controlled generation of reactive species. |

| 2: Diversification | Nucleophilic substitution with a library of amines, thiols, etc. | Activated intermediate + Amine Library | Rapid generation of diverse analogs. nih.gov |

| 3: Purification | In-line purification using scavenger resins or liquid-liquid extraction. | Removal of excess reagents and byproducts. | Automated workup and isolation. nih.gov |

Advanced Computational Predictions for Novel Derivatives

Computational chemistry provides powerful tools to predict the properties of molecules before they are synthesized, saving significant time and resources. nih.gov For this compound, in silico methods can guide the design of new derivatives with enhanced biological activity or desired material properties.

Future computational research will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the structural features of derivatives and their biological activity. nih.gov This allows for the prediction of the potency of unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Molecular Docking and Dynamics: These techniques can be used to simulate the interaction of this compound derivatives with specific biological targets, such as enzyme active sites. acs.org Such simulations can provide insights into binding affinity and selectivity, guiding the rational design of more effective therapeutic agents. mdpi.comnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. This early-stage screening helps to identify candidates with favorable pharmacokinetic profiles and a lower risk of failure in later stages of drug development.

Exploration in Untapped Areas of Organic Synthesis

The unique combination of a flexible alkyl chain, a terminal alcohol for further functionalization, and a fluorinated aromatic ring makes this compound a versatile synthon for applications beyond its current uses. nih.gov

Promising areas for exploration include:

Fluorinated Polymers and Materials Science: The incorporation of fluorinated moieties can impart unique properties to polymers, such as thermal stability and hydrophobicity. alfa-chemistry.comsolvay.com this compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polyesters or polyethers with applications in coatings, electronics, or specialty lubricants.